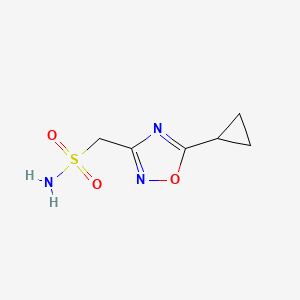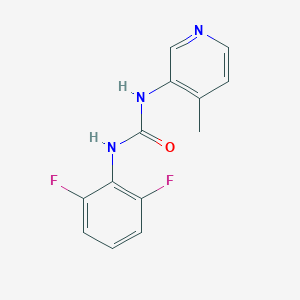
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered significant interest in the fields of chemistry and biology. This compound features a pyrimidine ring, a phenyl group substituted with a dioxaborolane moiety, and a urea linkage. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in scientific research.
準備方法
The synthesis of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated pyrimidine.
Attachment of the dioxaborolane moiety: This step involves the reaction of the phenyl group with a dioxaborolane reagent under mild conditions.
Formation of the urea linkage: The final step involves the reaction of the pyrimidine-phenyl-dioxaborolane intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing flow chemistry techniques for better control over reaction conditions.
化学反応の分析
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of various biaryl derivatives.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, mild oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in research.
類似化合物との比較
Similar compounds to 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:
1-(Pyrimidin-2-yl)-3-phenylurea: Lacks the dioxaborolane moiety, making it less versatile in coupling reactions.
1-(Pyrimidin-2-yl)-3-(4-bromophenyl)urea: Contains a bromine atom instead of the dioxaborolane moiety, which affects its reactivity and applications.
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea: Similar structure but with a thiourea linkage, which can alter its biological activity.
The uniqueness of this compound lies in its combination of a pyrimidine ring, a phenyl group with a dioxaborolane moiety, and a urea linkage, providing a versatile platform for various chemical and biological applications.
特性
IUPAC Name |
1-pyrimidin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN4O3/c1-16(2)17(3,4)25-18(24-16)12-6-8-13(9-7-12)21-15(23)22-14-19-10-5-11-20-14/h5-11H,1-4H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOVEWOGGCEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2506295.png)


![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)
![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/new.no-structure.jpg)




![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2506315.png)

